1-(Benzyloxy)-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-methoxy-2-methylbenzene is an organic compound that belongs to the class of benzyl ethers It is characterized by a benzene ring substituted with a benzyloxy group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as column chromatography may also be employed to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are employed.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-methoxy-2-methylphenol.
Substitution: Nitrobenzene, halobenzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-methoxy-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
1-(Benzyloxy)urea: Shares the benzyloxy group but differs in other functional groups.
4-Methoxybenzyl alcohol: Similar methoxy and benzyl groups but lacks the methyl substitution.
2-Methyl-4-methoxyphenol: Similar methoxy and methyl groups but lacks the benzyloxy group.
Uniqueness: 1-(Benzyloxy)-4-methoxy-2-methylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are desired .
Properties
CAS No. |
61552-31-6 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-12-10-14(16-2)8-9-15(12)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
IKOFEVLUJHECHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.